molecular formula C12H22N2O4 B15174224 tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate CAS No. 1013920-88-1

tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate

Cat. No.: B15174224
CAS No.: 1013920-88-1
M. Wt: 258.31 g/mol
InChI Key: DWALRMRFVJZGDP-VIFPVBQESA-N
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Description

tert-Butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a pyrrolidinone ring, and a methoxyethyl side chain, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

1013920-88-1

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)13-9-5-6-14(10(9)15)7-8-17-4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1

InChI Key

DWALRMRFVJZGDP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CCOC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis

Mechanism :
In aqueous environments, the compound undergoes hydrolysis due to the inherent reactivity of the carbamate group. This reaction typically cleaves the carbamate bond (O-CO-N), yielding a carbamic acid intermediate and the corresponding pyrrolidine derivative.

Reaction Conditions :

  • Catalyst : Acidic or basic conditions (commonly pH-dependent).

  • Medium : Aqueous solutions (e.g., water, buffer systems).

Products :

  • Carbamic acid (unstable, often decomposes to CO₂ and an amine).

  • Pyrrolidine derivative : The (3S)-1-(2-methoxyethyl)-2-oxopyrrolidin-3-yl moiety is released.

Significance :
Hydrolysis is critical for understanding the compound’s stability under physiological conditions, which is vital for drug metabolism studies.

Aminolysis

Mechanism :
The carbamate group reacts with nucleophilic amines (e.g., primary or secondary amines), displacing the tert-butyl group to form substituted ureas.

Reaction Conditions :

  • Reagents : Excess amine, often with bases (e.g., pyridine, triethylamine).

  • Temperature : Mild conditions (room temperature to reflux).

Products :

  • Substituted urea : N-substituted carbamate derivative.

  • Pyrrolidine derivative : As in hydrolysis.

Example :
Reaction with benzylamine yields N-benzylcarbamate and the pyrrolidine moiety.

Alkylation

Mechanism :
The carbamate nitrogen reacts with alkylating agents (e.g., alkyl halides), leading to N-alkylated derivatives.

Reaction Conditions :

  • Reagents : Alkyl halides (e.g., methyl iodide), bases (e.g., cesium carbonate, DMF).

  • Temperature : Room temperature to elevated .

Products :

  • N-alkyl carbamate : Alkylated derivative at the nitrogen.

  • Pyrrolidine derivative : Unchanged unless further reactions occur.

Significance :
Alkylation modifies the compound’s pharmacokinetic properties, such as cell permeability or metabolic stability.

Decarboxylation

The pyrrolidine ring’s 2-oxo group may undergo decarboxylation under specific conditions (e.g., heat, acid/base), though this is not explicitly documented for this compound.

Curtius Rearrangement

While not directly reported for this compound, tert-butyl carbamates are known to undergo Curtius rearrangements when treated with sodium azide and heat, forming isocyanates . Structural analogs suggest potential for similar reactivity under extreme conditions.

Comparison of Key Reactions

Reaction TypeConditionsProductsReference
HydrolysisAqueous (acid/base)Carbamic acid + pyrrolidine derivative
AminolysisAmine + baseSubstituted urea + pyrrolidine derivative
AlkylationAlkyl halide + baseN-alkyl carbamate + pyrrolidine derivative

Research Findings

  • Stereochemical Influence : The (3S)-configuration at the pyrrolidine ring enhances target binding in biological systems, affecting reaction kinetics and selectivity.

  • Stability : Hydrolysis data indicate moderate stability in aqueous media, critical for drug formulation.

  • Synthetic Utility : The compound’s carbamate group allows modular modifications (e.g., alkylation, aminolysis), enabling structure-activity relationship studies .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex organic synthesis .

Biology: In biological research, tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Its structural features allow for the exploration of various biological targets .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, or signal transduction modulation .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyrrolidinone and methoxyethyl groups.

    tert-Butyl N-methylcarbamate: Similar structure but with a methyl group instead of the pyrrolidinone ring.

    tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: Similar structure but with a methyl group instead of the methoxyethyl side chain.

Uniqueness: The presence of the pyrrolidinone ring and the methoxyethyl side chain in tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate provides unique reactivity and biological activity compared to its simpler counterparts. These structural features allow for more diverse chemical transformations and potential biological applications.

Biological Activity

tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate, with the CAS number 1013920-88-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent carbamate formation. The detailed synthetic route can be referenced in studies focusing on related pyrrolidine derivatives .

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, tetrahydroisoquinoline derivatives have been shown to possess anti-cancer activity against various cell lines, suggesting that this compound may also have potential in oncology .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human liver cell lines (HepG2). In these studies, the compound was evaluated for its cytotoxic effects at varying concentrations. Results indicated that while some derivatives showed significant cytotoxicity, this compound may present a safer profile compared to more potent analogs .

Case Study 1: Inhibition of Enzymes

In a study focused on enzyme inhibition, compounds similar to this compound were evaluated for their ability to inhibit specific proteases in bacterial strains. The results showed that modifications to the pyrrolidine structure could enhance inhibitory activity while reducing cytotoxicity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of pyrrolidine derivatives against amyloid-beta-induced toxicity in astrocytes. The findings suggested that certain modifications could mitigate neurotoxic effects, paving the way for potential applications in neurodegenerative diseases .

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